molecular formula C14H18ClNO2 B2855787 (S)-alpha-(3-phenyl-allyl)-proline-HCl CAS No. 1373512-27-6

(S)-alpha-(3-phenyl-allyl)-proline-HCl

Cat. No. B2855787
CAS RN: 1373512-27-6
M. Wt: 267.75
InChI Key: BPZMLNWVESDERN-RMTAFBMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-(3-phenyl-allyl)-proline-HCl is a chiral molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as S-Phenyl-3-aminocrotonic acid or S-PAC, and it is a proline derivative that contains a phenyl group attached to its 3-carbon atom.

Scientific Research Applications

Enzymatic Inhibition

Research has identified peptide analogs related to "(S)-alpha-(3-phenyl-allyl)-proline-HCl" as potent competitive inhibitors of rabbit lung angiotensin-converting enzyme (ACE). These inhibitors exhibit high affinity for ACE, with dissociation constants indicating strong binding, which is crucial for understanding the enzyme's inhibition mechanism and developing therapeutic agents for conditions like hypertension (Bull et al., 1985).

Asymmetric Synthesis

The compound and its derivatives have been utilized in the asymmetric synthesis of α-allyl-α-aryl α-amino acids, showcasing a novel method for creating complex amino acid structures. This synthetic approach, involving tandem alkylation/π-allylation, offers a pathway to generating enantioenriched α-substituted proline and other valuable α-amino acid structures, which are significant in medicinal chemistry and drug design (Curto et al., 2014).

Molecular Interactions and Stability

Studies have also focused on the conformational preferences of alpha-substituted proline analogues, providing insights into how substituents at the alpha position influence the molecule's conformational stability and interactions. Understanding these aspects is critical for designing peptides and proteins with desired structural properties (Flores-Ortega et al., 2008).

properties

IUPAC Name

(2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZMLNWVESDERN-RMTAFBMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-(3-phenyl-allyl)-proline-HCl

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